

2-(Cyclopropylmethoxy)-3-iodopyridine

molecular weight and formula

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Compound of Interest

Compound Name: 2-(Cyclopropylmethoxy)-3-iodopyridine

Cat. No.: B1356590

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An In-depth Technical Guide to **2-(Cyclopropylmethoxy)-3-iodopyridine**

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini,
Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

2-(Cyclopropylmethoxy)-3-iodopyridine is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structure is distinguished by three key features: a pyridine core, a common motif in biologically active molecules; an iodine atom at the 3-position, which provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation; and a cyclopropylmethoxy group at the 2-position, a moiety known to impart favorable pharmacokinetic properties in drug candidates.

This guide provides a comprehensive overview of the molecular formula, weight, and other critical technical data for **2-(Cyclopropylmethoxy)-3-iodopyridine**, grounded in authoritative sources. We will delve into its physicochemical properties, a proposed synthetic pathway with detailed experimental logic, and its potential applications in the field of drug discovery and development.

Core Molecular Profile

The fundamental identity of a chemical compound is established by its molecular formula and weight. These values are essential for stoichiometric calculations in synthesis, as well as for characterization by mass spectrometry.

Molecular Formula and Weight

The molecular formula for **2-(Cyclopropylmethoxy)-3-iodopyridine** is $C_9H_{10}INO$.^{[1][2]} This formula indicates the presence of nine carbon atoms, ten hydrogen atoms, one iodine atom, one nitrogen atom, and one oxygen atom.

Based on this composition, the calculated molecular weight (formula weight) is 275.09 g/mol .^{[1][2][3]}

Structural Representation and Identifiers

Visualizing the molecule is key to understanding its reactivity. The structure features a pyridine ring iodinated adjacent to the ether linkage.

Caption: Molecular Structure of **2-(Cyclopropylmethoxy)-3-iodopyridine**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	766557-62-4	^{[1][2][3]}
IUPAC Name	2-(cyclopropylmethoxy)-3-iodopyridine	^[1]
SMILES	<chem>IC1=CC=CN=C1OCC1CC1</chem>	^{[1][2]}
InChI Key	ILSBVXOYWKUWLJ-UHFFFAOYSA-N	^[1]

| MDL Number| MFCD06659010 |^{[1][2]} |

Physicochemical and Safety Data

Understanding the physical properties and safety hazards is a prerequisite for handling and utilizing any chemical reagent in a research setting.

Table 2: Physicochemical and Safety Properties

Property	Value	Source(s)
Molecular Weight	275.09 g/mol	[1][2][3]
Molecular Formula	C ₉ H ₁₀ INO	[1][2]
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	[2]
Purity	Typically ≥97%	[1][3]
Sensitivity	Light sensitive	[1]

| Hazard Statements| H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[1][3] |

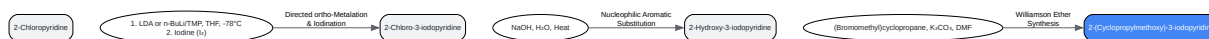
Trustworthiness Note: The absence of publicly available data for melting and boiling points from major chemical suppliers and databases indicates that these properties may not have been formally reported or are inconsistent. Researchers should characterize the compound upon synthesis or acquisition to determine these values. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis Protocol: A Proposed Pathway

While specific, peer-reviewed synthesis procedures for **2-(Cyclopropylmethoxy)-3-iodopyridine** are not readily available in the searched literature, a logical and robust synthetic route can be proposed based on established organometallic and ether synthesis reactions. The following protocol is a self-validating system grounded in well-understood chemical transformations.

The proposed synthesis begins with a commercially available starting material, 2-chloropyridine, and proceeds via a directed ortho-metalation/iodination followed by a nucleophilic substitution (Williamson ether synthesis).

Workflow Diagram



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Caption: Proposed Synthetic Workflow for **2-(Cyclopropylmethoxy)-3-iodopyridine**.

Step-by-Step Methodology

Step 1: Directed ortho-Metalation and Iodination of 2-Chloropyridine

- **Rationale:** The chlorine atom at the 2-position of the pyridine ring is an effective ortho-directing group for metalation.^[4] Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a combination of n-butyllithium and a bulky amine like 2,2,6,6-tetramethylpiperidine (TMP) allows for the selective deprotonation at the 3-position. The resulting lithiated intermediate is then quenched with an electrophilic iodine source to install the iodine atom. This method provides high regioselectivity.
- **Protocol:**
 - In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
 - Slowly add a solution of LDA or n-BuLi/TMP (1.05 eq) while maintaining the temperature at -78 °C.
 - Stir the mixture for 2 hours at this temperature to ensure complete metalation.
 - Add a solution of iodine (I₂) (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

- After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C before slowly warming to room temperature.
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield crude 2-chloro-3-iodopyridine.[5] Purify by column chromatography.

Step 2: Hydrolysis to 2-Hydroxy-3-iodopyridine

- Rationale: The chloro group on the electron-deficient pyridine ring can be displaced by a hydroxide ion via a nucleophilic aromatic substitution reaction, typically requiring heat. This step is necessary to generate the hydroxyl group required for the subsequent etherification.
- Protocol:
 - Reflux the crude 2-chloro-3-iodopyridine from the previous step in an aqueous solution of sodium hydroxide (NaOH).
 - Monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture and carefully neutralize with hydrochloric acid (HCl) to precipitate the product.
 - Filter the solid, wash with cold water, and dry to obtain 2-hydroxy-3-iodopyridine.

Step 3: Williamson Ether Synthesis

- Rationale: This classic method is used to form the ether linkage. The hydroxyl group of 2-hydroxy-3-iodopyridine is deprotonated by a mild base (e.g., potassium carbonate) to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from (bromomethyl)cyclopropane in an $\text{S}_\text{N}2$ reaction to form the final product.
- Protocol:

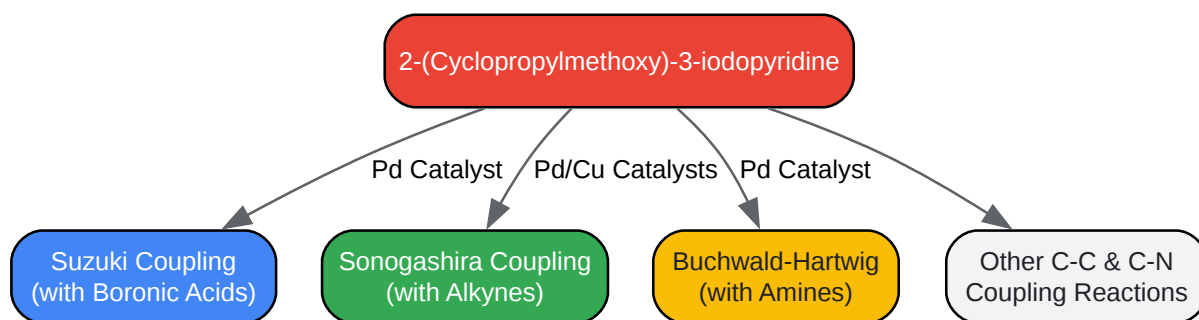
- Suspend 2-hydroxy-3-iodopyridine (1.0 eq) and potassium carbonate (K_2CO_3) (1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF).
- Add (bromomethyl)cyclopropane (1.2 eq) to the suspension.
- Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitor by TLC).
- Cool the reaction to room temperature, pour into water, and extract with an organic solvent.
- Wash the combined organic layers, dry over $MgSO_4$, filter, and concentrate.
- Purify the crude product by column chromatography to yield pure **2-(Cyclopropylmethoxy)-3-iodopyridine**.

Reactivity and Applications in Drug Discovery

The synthetic utility of **2-(Cyclopropylmethoxy)-3-iodopyridine** is rooted in the distinct reactivity of its functional groups.

The Role of the Iodopyridine Scaffold

The carbon-iodine bond at the 3-position is the primary site of reactivity. Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, making this compound a versatile precursor for creating more complex molecules.^[6] This allows for the strategic introduction of various substituents at this position.



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Caption: Key Cross-Coupling Reactions at the C-I Bond.

- Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by reacting the iodopyridine with boronic acids or esters, allowing for the introduction of aryl or vinyl groups.[6]
- Sonogashira Coupling: Creates C-C triple bonds by coupling with terminal alkynes, a common strategy in the synthesis of kinase inhibitors.[6]
- Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the introduction of amine-based substituents.

The Influence of the Cyclopropylmethoxy Group

The cyclopropyl moiety is a "magic fragment" in medicinal chemistry. Its incorporation into a molecule can significantly enhance drug-like properties.[7]

- Improved Metabolic Stability: The C-H bonds on the cyclopropyl ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] Replacing a more metabolically labile group with a cyclopropylmethoxy moiety can increase the half-life of a drug.
- Enhanced Potency: The rigid nature of the cyclopropyl ring can act as a conformational restraint, locking the molecule into a bioactive conformation that binds more tightly to its biological target.[7]
- Modulation of Physicochemical Properties: The group can fine-tune lipophilicity and pKa, which are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Expertise & Experience Insight: By combining the versatile reactivity of the iodopyridine scaffold with the beneficial pharmacokinetic properties of the cyclopropylmethoxy group, **2-(Cyclopropylmethoxy)-3-iodopyridine** emerges as a highly strategic building block. It is particularly well-suited for the synthesis of libraries of compounds aimed at targets like protein kinases, where a central heterocyclic core is often elaborated with different substituents to optimize potency and selectivity.

Conclusion

2-(Cyclopropylmethoxy)-3-iodopyridine, with a molecular formula of $C_9H_{10}INO$ and a molecular weight of 275.09 g/mol, is a key synthetic intermediate with significant potential in pharmaceutical and agrochemical research. While detailed experimental data on its physical properties are sparse, its synthesis is achievable through logical, well-established chemical reactions. Its true value lies in the combination of a reactive iodine handle, ideal for sophisticated cross-coupling chemistry, and a cyclopropylmethoxy group known to confer advantageous ADME properties. This makes it an attractive starting point for any drug discovery program focused on developing novel, potent, and metabolically stable therapeutic agents.

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